molecular formula C14H12N4 B5661101 4-phenyl-7,8-dihydro-6H-pyrrolo[2,1-f]purine

4-phenyl-7,8-dihydro-6H-pyrrolo[2,1-f]purine

Cat. No. B5661101
M. Wt: 236.27 g/mol
InChI Key: KFBYWUJCHZRDQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Purine derivatives, including 4-phenyl-7,8-dihydro-6H-pyrrolo[2,1-f]purine, are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. These compounds are known to interact with various biological targets, such as adenosine receptors and purine nucleoside phosphorylase (PNP), influencing cellular processes and potential therapeutic pathways without focusing on their applications in drug use or dosage specifics.

Synthesis Analysis

The synthesis of pyrrolo[2,1-f]purine derivatives often involves novel synthetic procedures developed for achieving high potency and selectivity towards certain biological targets. For instance, Priego et al. (2002) describe a two-step one-pot reaction for synthesizing pyrido[2,1-f]purine-2,4-dione derivatives, demonstrating the versatility of purine synthesis approaches (Priego et al., 2002).

Molecular Structure Analysis

The molecular structure of purine derivatives, including variations like 4-phenyl-7,8-dihydro-6H-pyrrolo[2,1-f]purine, is crucial for their biological activity. Structural analyses often involve X-ray crystallography and computational modeling to understand the interactions with biological targets and optimize efficacy. For example, Golani et al. (2016) utilized X-ray crystal structures to study the binding conformations of novel antifolates to their targets, highlighting the importance of molecular structure in drug design (Golani et al., 2016).

properties

IUPAC Name

1-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4/c1-2-5-10(6-3-1)12-13-14(16-9-15-12)17-11-7-4-8-18(11)13/h1-3,5-6,9H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBYWUJCHZRDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=NC=NC(=C3N2C1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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